molecular formula C20H16ClNO3 B252770 N-(4-acetylphenyl)-5-(3-chloro-2-methylphenyl)-2-furamide

N-(4-acetylphenyl)-5-(3-chloro-2-methylphenyl)-2-furamide

Cat. No. B252770
M. Wt: 353.8 g/mol
InChI Key: GXZCNTBSTVWQOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-5-(3-chloro-2-methylphenyl)-2-furamide, also known as "ACMF," is a synthetic organic compound that belongs to the furan family. It is a white crystalline solid that is soluble in organic solvents and has a melting point of approximately 157°C. ACMF has been a subject of interest in scientific research due to its potential applications in the field of medicine and pharmacology.

Mechanism of Action

The mechanism of action of ACMF is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and signaling pathways involved in the development and progression of diseases. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in the regulation of oxidative stress.
Biochemical and Physiological Effects:
ACMF has been reported to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) and to induce apoptosis in cancer cells. It has also been reported to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) and to reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using ACMF in lab experiments is its potential as a drug candidate for the treatment of various diseases. It has been reported to exhibit promising pharmacological properties, which make it a potential candidate for drug development. However, one limitation of using ACMF in lab experiments is its limited availability and high cost, which may hinder its widespread use.

Future Directions

There are several future directions for the study of ACMF, including:
1. Further investigation of its mechanism of action and identification of its molecular targets.
2. Development of more efficient and cost-effective methods for its synthesis.
3. Investigation of its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
4. Investigation of its potential as a therapeutic agent for the prevention and treatment of oxidative stress-related diseases.
5. Investigation of its potential as a diagnostic tool for the detection of diseases.
In conclusion, ACMF is a synthetic organic compound that has been a subject of interest in scientific research due to its potential applications in the field of medicine and pharmacology. It has been reported to exhibit promising pharmacological properties, including anti-inflammatory, anti-tumor, and anti-oxidant effects, which make it a potential candidate for drug development. Further research is needed to fully understand its mechanism of action and to investigate its potential as a therapeutic agent for the treatment of various diseases.

Synthesis Methods

ACMF can be synthesized using various methods, including the reaction of 2-chloro-5-(4-acetylphenyl) furan with 3-chloro-2-methyl aniline in the presence of a base. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. Other methods of synthesis include the reaction of 4-acetylphenyl hydrazine with 2-chloro-5-(3-chloro-2-methylphenyl) furan and the reaction of 4-acetylphenyl isothiocyanate with 3-chloro-2-methyl aniline.

Scientific Research Applications

ACMF has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties, which make it a promising candidate for drug development.

properties

Product Name

N-(4-acetylphenyl)-5-(3-chloro-2-methylphenyl)-2-furamide

Molecular Formula

C20H16ClNO3

Molecular Weight

353.8 g/mol

IUPAC Name

N-(4-acetylphenyl)-5-(3-chloro-2-methylphenyl)furan-2-carboxamide

InChI

InChI=1S/C20H16ClNO3/c1-12-16(4-3-5-17(12)21)18-10-11-19(25-18)20(24)22-15-8-6-14(7-9-15)13(2)23/h3-11H,1-2H3,(H,22,24)

InChI Key

GXZCNTBSTVWQOT-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1Cl)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)C(=O)C

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.